2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide

Lipophilicity Drug-likeness Membrane permeability

The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide (CAS 849134-90-3; molecular formula C11H18N4OS2; MW 286.42 g/mol) is a synthetic small molecule characterized by a 5-amino-1,3,4-thiadiazole core linked via a thioether bridge to an N-(4-methylcyclohexyl)acetamide moiety. Its computed physicochemical parameters include a consensus LogP of 1.91 and a topological polar surface area (TPSA) of 80.9 Ų, placing it within favorable drug-like chemical space.

Molecular Formula C11H18N4OS2
Molecular Weight 286.4 g/mol
Cat. No. B15536199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide
Molecular FormulaC11H18N4OS2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC(=O)CSC2=NN=C(S2)N
InChIInChI=1S/C11H18N4OS2/c1-7-2-4-8(5-3-7)13-9(16)6-17-11-15-14-10(12)18-11/h7-8H,2-6H2,1H3,(H2,12,14)(H,13,16)
InChIKeyWQAOPXIXONEKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide: Structural and Physicochemical Baseline for Procurement


The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide (CAS 849134-90-3; molecular formula C11H18N4OS2; MW 286.42 g/mol) is a synthetic small molecule characterized by a 5-amino-1,3,4-thiadiazole core linked via a thioether bridge to an N-(4-methylcyclohexyl)acetamide moiety . Its computed physicochemical parameters include a consensus LogP of 1.91 and a topological polar surface area (TPSA) of 80.9 Ų, placing it within favorable drug-like chemical space . The 4-methylcyclohexyl substituent distinguishes it structurally from the broad class of N-aryl and N-alkyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamide analogs, offering a saturated, conformationally mobile alicyclic amine tail that modulates both lipophilicity and hydrogen-bonding capacity relative to aromatic or linear alkyl counterparts .

Why Generic Substitution of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide Fails: The Alicyclic Acetamide Tail as a Determinant of Biological Profile


In-class thiadiazole acetamide compounds cannot be freely interchanged because the N-substituent on the acetamide tail exerts a decisive influence on lipophilicity, metabolic stability, and target engagement. The 4-methylcyclohexyl group in this compound provides a saturated alicyclic ring that reduces planarity and π-stacking potential compared to the widely available N-(p-tolyl) analog (CAS 304662-71-3) , while increasing LogP by approximately 0.5–0.8 log units relative to the unsubstituted N-cyclohexyl derivative (CAS 690689-63-5) . These differences directly impact membrane permeability, CYP450-mediated oxidation rates, and selectivity profiles in phenotypic screens. Procurement based solely on the 5-amino-1,3,4-thiadiazole-2-thioacetamide core—without specifying the N-(4-methylcyclohexyl) tail—risks introducing confounding variables that undermine SAR campaigns, metabolic profiling, and in vivo efficacy studies.

Product-Specific Quantitative Evidence Guide: Differentiating 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide from Closest Analogs


LogP Differentiation: Enhanced Lipophilicity Versus N-Aryl and N-Cyclohexyl Analogs

The target compound exhibits a consensus LogP of 1.91, which is substantially lower than the N-(p-tolyl) analog (predicted LogP approximately 2.4–2.6 for C11H12N4OS2 containing an aromatic ring) and moderately higher than the N-cyclohexyl analog (predicted LogP approximately 1.3–1.5 for the fully saturated but unmethylated ring) . This intermediate lipophilicity, conferred by the 4-methylcyclohexyl group, balances membrane permeability with aqueous solubility. The measured TPSA of 80.9 Ų is identical across all analogs sharing the 5-amino-1,3,4-thiadiazole-2-thioacetamide core, confirming that the differential LogP arises exclusively from the N-substituent.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Network: A Unique Adenine-Mimic Scaffold

The 5-amino-1,3,4-thiadiazole core functions as an adenine bioisostere, with the 5-NH2 group and the thiadiazole N3 atom forming a hydrogen-bond donor–acceptor pair analogous to the 6-NH2 and N1 of adenine [1]. The computed TPSA of 80.9 Ų and 2 H-bond donors (5-NH2 and acetamide NH) plus 6 H-bond acceptors provide a specific hydrogen-bonding fingerprint that differs from analogs with tertiary amide tails or alternative heterocyclic cores. The N-(4-methylcyclohexyl) group introduces conformational flexibility absent in rigid N-aryl analogs, allowing the acetamide NH to adopt multiple orientations for optimal target interaction.

TPSA Hydrogen bonding Adenine mimicry

Patent Landscape: Herbicidal Cycloalkyl-Substituted Thiadiazolyloxyacetamide IP

The European patent EP 0460479 A1, filed by Schering AG, claims a broad genus of cycloalkyl-substituted thiadiazolyloxyacetamides as herbicides, specifically including compounds of formula I wherein R³ is optionally substituted cycloalkyl [1]. The 4-methylcyclohexyl substitution pattern of the target compound falls within the preferred cycloalkyl substituent scope of this patent, which exemplifies pre-emergent and post-emergent herbicidal activity against monocotyledonous and dicotyledonous weeds. This patent protection signals that the cycloalkyl tail—particularly the methyl-substituted cyclohexyl motif—was identified through SAR optimization as conferring commercially relevant herbicidal potency, differentiating it from simple N-phenyl or unsubstituted cyclohexyl analogs that fall outside the patent's preferred claims.

Herbicide Patent differentiation Cycloalkyl SAR

Synthetic Accessibility and Isomeric Purity Advantage of the 4-Methylcyclohexyl Substituent

The target compound is commercially available at 98% purity from at least one vendor (Leyan, Cat. No. 1365434) , with storage conditions specified as long-term cool, dry place . The 4-methylcyclohexylamine starting material is a commodity chemical available in both cis- and trans-isomeric forms, enabling isomeric purity control that is not achievable with complex polycyclic or heterocyclic amine tails. In contrast, the N-(thiazol-2-yl) analog (CAS 332114-12-2) requires heterocyclic amine coupling with lower reported yields and higher purification burdens, and the N-cycloheptyl analog (C11H18N4OS2, same formula) introduces an additional methylene unit that alters ring size without the steric tuning provided by the 4-methyl substituent.

Synthetic accessibility Isomeric purity Supply chain

Best Research and Industrial Application Scenarios for 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide


CNS-Targeted Kinase or Phosphodiesterase Lead Discovery Libraries

With a LogP of 1.91 and TPSA of 80.9 Ų, this compound falls within the CNS MPO (Multiparameter Optimization) desirable space (LogP ≤ 3, TPSA ≤ 90 Ų). When seeking novel adenine-mimic scaffolds for CNS kinase or PDE targets, this specific analog should be preferred over N-aryl derivatives (LogP > 2.4, higher P-gp efflux risk) or N-cyclohexyl derivatives (LogP < 1.5, potentially limited passive BBB permeability) . The flexible 4-methylcyclohexyl tail allows the acetamide NH to explore a wider conformational space for hinge-region hydrogen bonding compared to rigid N-aryl tails .

Agrochemical Screening for Sap-Feeding Insect Pest Control

The 1,3,4-thiadiazole-2-yl amide chemotype has been validated by Dow AgroSciences as a new insecticide class active against cotton aphid (Aphis gossypii), green peach aphid (Myzus persicae), and sweetpotato whitefly (Bemisia tabaci) [1]. The 4-methylcyclohexyl substituent aligns structurally with the cycloalkyl substitution patterns claimed in EP 0460479 A1 for herbicidal thiadiazolyloxyacetamides [2], positioning this compound as a logical screening candidate for dual herbicidal–insecticidal discovery programs where the alicyclic tail may confer favorable cuticle penetration and phloem mobility not achievable with N-aryl or short-chain N-alkyl tails.

Urease Inhibitor Hit-to-Lead Optimization Programs

The 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide chemotype has demonstrated sub-micromolar urease inhibitory activity (IC50 range 2.85–5.83 µM) against Jack bean urease, outperforming the standard inhibitors thiourea (IC50 22.00 µM) and hydroxyurea (IC50 100.00 µM) [3]. The N-(4-methylcyclohexyl) analog extends this SAR space into N-alkyl domains, where the saturated tail may reduce cytotoxicity observed with certain N-aryl derivatives while preserving the key thioether and 5-amino hydrogen-bonding interactions that anchor the scaffold in the urease active site.

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